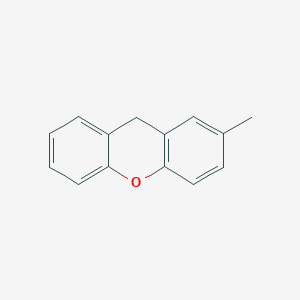

2-Methyl-9h-xanthene

Description

Structure

3D Structure

Properties

CAS No. |

6279-07-8 |

|---|---|

Molecular Formula |

C14H12O |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-methyl-9H-xanthene |

InChI |

InChI=1S/C14H12O/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)15-14/h2-8H,9H2,1H3 |

InChI Key |

DWWOIEMBMCUMRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=CC=CC=C3C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Methyl-9H-xanthene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the known physical properties of 2-Methyl-9H-xanthene (CAS No. 6279-07-8). Due to a lack of available experimental data for this specific compound, this guide also includes the physical properties of the parent compound, 9H-xanthene, for comparative purposes. Furthermore, generalized experimental protocols for determining key physical properties of organic compounds are detailed.

Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | Guidechem[1] |

| CAS Number | 6279-07-8 | Guidechem[1] |

| Molecular Formula | C₁₄H₁₂O | Guidechem[1] |

| Molecular Weight | 196.249 g/mol | Guidechem[1] |

Physical Properties

This compound

9H-Xanthene (Parent Compound for Comparison)

The physical properties of the parent compound, 9H-xanthene, are well-documented and can serve as an estimate for the properties of its methylated derivative.

| Property | Value | Source |

| Appearance | Yellow solid | Wikipedia[2] |

| Melting Point | 101-102 °C | Wikipedia[2] |

| Boiling Point | 310-312 °C | Wikipedia[2] |

| Solubility | Soluble in common organic solvents | Wikipedia[2] |

| Density | Data not available |

Experimental Protocols for Physical Property Determination

The following sections outline standard laboratory procedures for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it completely melts are recorded as the melting point range.

Boiling Point Determination

For solid compounds, the boiling point is determined at a specific pressure and is a characteristic physical constant.

Methodology:

-

Sample Preparation: A small amount of the substance is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted in the test tube.

-

Heating: The test tube is heated in a suitable apparatus, such as a Thiele tube or an oil bath.

-

Observation: The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility tests are conducted to determine the appropriate solvent for a compound, which is critical for reaction chemistry and purification.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are used.

-

Procedure: A small, measured amount of the solid is added to a known volume of the solvent in a test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is recorded as soluble. If not, the mixture may be gently heated to determine solubility at higher temperatures.

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a solid organic compound.

Caption: General experimental workflow for determining the physical properties of a solid organic compound.

Signaling Pathways and Experimental Workflows

A search of the scientific literature did not reveal any specific biological signaling pathways in which this compound is known to be involved. Therefore, a diagrammatic representation of a signaling pathway is not applicable to this compound based on current knowledge.

Conclusion

This technical guide has summarized the available physical properties of this compound. While specific experimental data for this compound is limited, the properties of its parent compound, 9H-xanthene, provide a useful reference. The included generalized experimental protocols offer a framework for the laboratory determination of its physical characteristics. Further experimental investigation is required to definitively establish the physical properties of this compound.

References

Unveiling the History and Synthesis of 2-Methyl-9H-xanthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Methyl-9H-xanthene. The xanthene core, a privileged scaffold in medicinal chemistry, was first reported in the late 19th century. This document traces the historical context of xanthene synthesis and details a known modern synthetic protocol for this compound, including experimental procedures and characterization data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: The Xanthene Scaffold

The xanthene nucleus, a dibenzo[b,e]pyran ring system, is a fundamental structural motif found in a variety of synthetic and naturally occurring compounds. The first synthesis of a xanthene derivative, fluorescein, was achieved by Adolf von Baeyer in 1871 through the condensation of resorcinol and phthalic anhydride. This seminal work opened the door to the exploration of a vast chemical space, leading to the development of numerous dyes, fluorescent probes, and biologically active molecules. The unique, rigid, and near-planar tricyclic structure of the xanthene core provides an excellent platform for the design of compounds with diverse pharmacological properties.

Discovery and Historical Synthesis of this compound

While the broader xanthene family has a well-documented history, the specific discovery of this compound is less explicitly recorded in readily available literature. Early investigations into xanthene chemistry during the late 19th and early 20th centuries focused primarily on the synthesis of dyes and related compounds.

An early potential synthesis of this compound is described in a 1951 publication in the Journal of the American Chemical Society by Huston and Robinson. Their work focused on chloro-substituted diphenylmethanes, phenyl benzyl ethers, and benzophenones derived from cresols. While the primary focus was not on xanthene synthesis, the reaction conditions and starting materials explored are consistent with methodologies that could lead to the formation of xanthene derivatives. One of the classical methods for forming the central pyran ring of the xanthene core is the acid-catalyzed condensation of a phenol with a suitable coupling partner, a reaction type explored in this historical context.

A foundational method for the synthesis of the ether linkage present in the xanthene core is the Ullmann condensation, first reported by Fritz Ullmann in 1901. This copper-catalyzed reaction between an aryl halide and a phenol, while often requiring harsh conditions, was a cornerstone of ether synthesis for much of the 20th century and represents a plausible historical route to xanthene derivatives.

Modern Synthetic Approaches

Contemporary organic synthesis has provided more efficient and milder methods for the preparation of substituted xanthenes. A notable example is the Lewis-acid catalyzed one-pot synthesis of various xanthene derivatives, including this compound.

Lewis-Acid Catalyzed One-Pot Synthesis

A modern and efficient method for the synthesis of this compound involves a Lewis-acid catalyzed reaction. This approach offers high yields and procedural simplicity.

Table 1: Synthesis of this compound via Lewis-Acid Catalysis

| Method | Catalyst | Solvent | Temperature | Time | Yield (%) |

| Oil Bath Heating | Scandium(III) triflate | Chlorobenzene | Reflux | 24 h | 63 |

| Microwave Irradiation | Scandium(III) triflate | Chlorobenzene | 180 °C | 30 min | 88 |

Experimental Protocol: Microwave-Assisted Synthesis

The following protocol is adapted from a reported Lewis-acid catalyzed one-pot synthesis.

Materials:

-

5-Methylsalicylaldehyde

-

Cyclohex-2-en-1-one

-

Scandium(III) triflate (Sc(OTf)₃)

-

Chlorobenzene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a microwave tube, add 5-methylsalicylaldehyde (1.1 mmol) and cyclohex-2-en-1-one (1.0 mmol) to a suspension of scandium(III) triflate (0.05 mmol) in chlorobenzene (4.0 mL).

-

Seal the tube and heat the reaction mixture in a microwave reactor at 180 °C for 30 minutes.

-

After cooling to room temperature, add DCM (20 mL) and saturated aqueous NaHCO₃ (20 mL) to the reaction mixture.

-

Separate the organic and aqueous layers.

-

Extract the aqueous phase with DCM (3 x 20 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography to yield this compound.

Diagram 1: Microwave-Assisted Synthesis of this compound

Theoretical Scrutiny of 2-Methyl-9H-xanthene's Molecular Architecture: A Technical Guide

This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed in the structural elucidation of 2-Methyl-9H-xanthene. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core computational chemistry techniques, experimental validation protocols, and data interpretation necessary for a comprehensive understanding of this xanthene derivative.

Introduction to this compound

Xanthene and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.[1] this compound, a specific derivative, presents a unique molecular framework that warrants detailed theoretical investigation to understand its structure-activity relationships. Computational chemistry offers powerful tools to predict and analyze the molecular geometry, electronic properties, and spectroscopic signatures of such molecules.[2]

Theoretical and Computational Methodology

The cornerstone of theoretical molecular structure analysis lies in quantum chemical calculations, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods provide a balance between accuracy and computational cost, making them ideal for studying molecules of this size.[1][2]

Computational Protocol

A typical computational workflow for studying this compound involves several key steps:

The initial three-dimensional structure of this compound is typically built using molecular modeling software. This structure is then optimized to find the lowest energy conformation using DFT, commonly with the B3LYP functional and a 6-311++G(d,p) basis set.[3][4] Following optimization, frequency calculations are performed to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational (FT-IR) spectrum.[1]

Nuclear Magnetic Resonance (NMR) shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method to predict the ¹H and ¹³C NMR chemical shifts.[5] Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[3] Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and electronic properties.[1]

Experimental Validation Protocols

Theoretical calculations are most powerful when validated by experimental data. The following spectroscopic techniques are crucial for the characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule. The experimental spectrum should be recorded in the solid phase (KBr pellet) or as a thin film. The observed vibrational frequencies can then be compared to the scaled theoretical frequencies obtained from DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are essential for determining the chemical environment of the hydrogen and carbon atoms, respectively. Spectra are typically recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The experimental chemical shifts are then correlated with the theoretically predicted values.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is recorded in a dilute solution using a suitable solvent (e.g., ethanol or acetonitrile). The experimental maximum absorption wavelengths (λ_max) are compared with the results from TD-DFT calculations.[5]

Quantitative Data Summary

The following tables summarize the kind of quantitative data that would be generated from a theoretical study of this compound, based on findings for similar xanthene derivatives.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (xanthene ring) | 1.37 - 1.38 | ||

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-C-C (aromatic) | 118 - 121 | ||

| C-O-C (xanthene ring) | 115 - 118 | ||

| Benzene ring fold angle | 20 - 25 |

Note: These are expected ranges based on literature for similar compounds.[6]

Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Theoretical (Scaled) | Experimental | Assignment |

| Aromatic C-H stretch | 3050 - 3100 | 3060 | Aromatic C-H |

| Aliphatic C-H stretch | 2920 - 2980 | 2950 | CH₂ and CH₃ |

| C=C aromatic stretch | 1580 - 1620 | 1600 | Aromatic ring |

| C-O-C stretch | 1230 - 1260 | 1245 | Ether linkage |

Note: Theoretical frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values.

Table 3: Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Theoretical ¹H | Experimental ¹H | Theoretical ¹³C | Experimental ¹³C |

| Aromatic Protons | 6.8 - 7.5 | 6.9 - 7.6 | 115 - 130 | 116 - 131 |

| Methylene Protons (C9) | 3.8 - 4.2 | 4.0 | 30 - 35 | 32 |

| Methyl Protons | 2.2 - 2.5 | 2.3 | 20 - 23 | 21 |

Note: Chemical shifts are relative to a standard (e.g., TMS).

Table 4: Frontier Molecular Orbital Properties

| Property | Value (eV) |

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -1.2 to -1.6 |

| HOMO-LUMO Energy Gap | 4.4 to 4.8 |

Note: A smaller HOMO-LUMO gap suggests higher chemical reactivity.[1]

Logical Relationships in Theoretical and Experimental Analysis

The interplay between theoretical calculations and experimental results is crucial for a robust structural analysis. The following diagram illustrates this synergistic relationship.

Conclusion

The theoretical investigation of this compound, grounded in DFT and TD-DFT calculations and validated by experimental spectroscopic data, provides a comprehensive understanding of its molecular structure and electronic properties. This knowledge is invaluable for predicting its reactivity, understanding its biological activity, and designing novel xanthene derivatives with tailored properties for applications in drug development and materials science. The methodologies and data presented in this guide serve as a robust framework for such research endeavors.

References

- 1. goums.ac.ir [goums.ac.ir]

- 2. Computational chemistry facilitates the development of second near-infrared xanthene-based dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. eprints.utm.my [eprints.utm.my]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Methyl-9H-xanthene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-9H-xanthene in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide offers a qualitative assessment based on the known properties of the parent compound, 9H-xanthene, and established principles of organic chemistry. Furthermore, a detailed, standardized experimental protocol for determining the precise solubility of this compound is provided to enable researchers to generate quantitative data in their own laboratory settings.

Introduction to this compound

This compound is a derivative of xanthene, a heterocyclic organic compound. The xanthene core structure is found in a variety of synthetic and naturally occurring molecules, including fluorescent dyes and biologically active compounds. The addition of a methyl group to the xanthene backbone can influence its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in drug discovery, materials science, and organic synthesis, as it dictates the choice of appropriate solvents for reactions, purifications, and formulations.

Qualitative Solubility Profile

The fundamental principle of solubility is "like dissolves like," which indicates that a solute will dissolve best in a solvent that has a similar polarity.[1][2] 9H-xanthene, the parent compound, is a relatively nonpolar molecule and is known to be soluble in common organic solvents.[3] The introduction of a methyl group to the aromatic ring of the xanthene structure is not expected to drastically alter its overall polarity. Methylation of an aromatic compound generally leads to a slight increase in lipophilicity and a minor decrease in polarity.[4]

Based on these principles, a qualitative solubility profile for this compound in a range of common organic solvents has been estimated. The following table summarizes the expected solubility at ambient temperature. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent | Solvent Polarity | Predicted Solubility of this compound | Rationale |

| Non-Polar Solvents | |||

| n-Hexane | Non-Polar | Soluble | The non-polar nature of hexane is compatible with the largely non-polar xanthene backbone. |

| Toluene | Non-Polar (Aromatic) | Very Soluble | The aromatic character of toluene will have favorable π-π stacking interactions with the aromatic rings of this compound. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | DCM is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |

| Chloroform | Polar Aprotic | Very Soluble | Similar to DCM, chloroform is a versatile solvent for non-polar to moderately polar compounds. |

| Ethyl Acetate | Polar Aprotic | Soluble | The moderate polarity of ethyl acetate should be sufficient to dissolve the compound. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity should allow for good solvation of the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether linkage and cyclic structure of THF make it a good solvent for many organic solids. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | The higher polarity of acetonitrile might result in slightly lower solubility compared to less polar aprotic solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent and is expected to be a good solvent for this compound. |

| Polar Protic Solvents | |||

| Methanol | Polar Protic | Sparingly Soluble | The high polarity and hydrogen-bonding capability of methanol may not be ideal for the largely non-polar solute. |

| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Ethanol is slightly less polar than methanol, which may result in slightly better solubility. |

| Water | Polar Protic | Insoluble | The significant difference in polarity between the non-polar this compound and polar water will result in negligible solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method such as the shake-flask method followed by gravimetric or spectroscopic analysis is recommended.[6][7][8]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)

-

UV-Vis spectrophotometer and cuvettes (for spectroscopic analysis)

-

Drying oven

3.2. Procedure: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration is no longer changing.[6]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry, pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is crucial to remove any undissolved microcrystals.

-

3.3. Analysis Methods

3.3.1. Gravimetric Analysis [9][10]

-

Weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the container in a well-ventilated fume hood or using a rotary evaporator.

-

Dry the container with the solid residue in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Weigh the container with the dry residue.

-

Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (mass of residue / (mass of solution - mass of residue)) * 100

3.3.2. Spectroscopic Analysis

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the concentration of the original saturated solution, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

- 1. saltise.ca [saltise.ca]

- 2. Khan Academy [khanacademy.org]

- 3. Xanthene - Wikipedia [en.wikipedia.org]

- 4. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

A Technical Guide to the Putative Natural Occurrence of 2-Methyl-9H-xanthene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: While the xanthene scaffold is a core structure in a variety of synthetic compounds with significant biological activities, evidence for the natural occurrence of the simple, non-oxygenated 2-Methyl-9H-xanthene is currently absent from scientific literature. In contrast, its oxidized counterpart, the xanthone (9H-xanthen-9-one) nucleus, is a well-documented and abundant class of plant and fungal secondary metabolites. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of closely related methylated xanthones and other xanthene derivatives. It details the biosynthetic pathways leading to the xanthone core, outlines established experimental protocols for the isolation and characterization of these compounds from natural sources, and presents quantitative data where available. This information serves as a foundational resource for researchers investigating the potential, yet undiscovered, natural presence of this compound and for those engaged in the synthesis and biological evaluation of novel xanthene-based molecules.

Introduction: The Elusive this compound

The 9H-xanthene tricycle is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of synthetic compounds with applications ranging from fluorescent dyes to potent pharmacological agents.[1] The methylated analogue, this compound, is a known chemical entity, available through synthetic routes. However, a thorough review of phytochemical and mycological literature reveals a conspicuous absence of any reports detailing its isolation from a natural source.

Conversely, the oxidized form, xanthones (9H-xanthen-9-ones), are a large and diverse group of naturally occurring phenolic compounds. These molecules are particularly abundant in certain families of higher plants, such as the Calophyllaceae (Guttiferae) and Gentianaceae, as well as in various terrestrial and marine-derived fungi.[2][3] This guide will, therefore, focus on the natural occurrence, biosynthesis, and isolation of these structurally related and well-documented methylated xanthones and other naturally occurring xanthene derivatives as a proxy for understanding the potential context of this compound.

Natural Occurrence of Methylated Xanthones and Other Xanthene Derivatives

While this compound remains undiscovered in nature, a variety of methylated xanthones have been isolated and characterized. The genus Calophyllum is a particularly rich source of these compounds. Additionally, some non-ketonic xanthene derivatives, which are not this compound but possess the core xanthene ring system, have been identified from natural sources.

Methylated Xanthones in Higher Plants

The family Calophyllaceae is a well-known source of a diverse array of xanthones. Numerous species within the genus Calophyllum have been investigated, leading to the isolation of several methylated xanthones. These compounds often possess additional hydroxyl, methoxy, and prenyl substitutions, which contribute to their biological activities.

| Compound Name | Plant Source | Reference |

| Caloxanthone B | Calophyllum depressinervosum | [4] |

| Caloxanthone I | Calophyllum depressinervosum | [4] |

| Caloxanthone J | Calophyllum depressinervosum | [4] |

| Ananixanthone | Calophyllum depressinervosum, C. buxifolium | [4] |

| 5-Methoxytrapezifolixanthone | Calophyllum canum | [5] |

| 5-Methoxyananixanthone | Calophyllum canum | [5] |

| 6-Deoxyisojacareubin | Calophyllum canum | [5] |

| Caloxanthone C | Calophyllum canum | [5] |

| 1,5-Dihydroxy-3-methoxy-4-isoprenylxanthone | Calophyllum canum | [5] |

Xanthene Derivatives from Fungi

Marine-derived fungi have emerged as a prolific source of novel secondary metabolites, including complex xanthones and, more rarely, non-ketonic xanthenes. These discoveries suggest that fungal metabolic pathways possess the capability to synthesize the core xanthene structure.

| Compound Name | Fungal Source | Reference |

| Aspergiloxathene A (a spiro[anthracenone-xanthene] derivative) | Aspergillus sp. IMCASMF180035 | [6] |

| Yicathin C (a xanthone) | Aspergillus sp. IMCASMF180035 | [6] |

| 1,4,7-trihydroxy-6-methylxanthone | Talaromyces islandicus EN-501 | [7] |

Other Naturally Occurring Xanthene Derivatives

A small number of non-ketonic xanthene derivatives have been isolated from various plant species. These compounds, while not being this compound, demonstrate that the unoxidized xanthene core can be a natural product.

| Compound Name | Natural Source | Reference |

| Hermannol (9-(7-methyloctyl)-9H-xanthene-2,3-diol) | Hermannia geniculata | [8][9] |

| Mulgravanols A and B | Waterhousea mulgraveana | [8] |

| Blumeaxanthene II | Blumea riparia | [8][9] |

| (+)-Myrtucommulone D | Myrtus communis | [9] |

| Homapanicones A and B | Homalium paniculiflorum | [8][9] |

Biosynthesis of the Xanthone Core

The biosynthesis of the more common xanthones in plants proceeds via the acetate-malonate and shikimate pathways. Understanding this pathway is crucial for speculating on the potential biogenesis of a non-ketonic xanthene scaffold. The key steps involve the condensation of precursors from these two pathways to form a benzophenone intermediate, which then undergoes oxidative cyclization to form the xanthone core.

Caption: Generalized biosynthetic pathway of xanthones in plants.

A hypothetical pathway to a non-ketonic xanthene like this compound could potentially diverge from this established route, perhaps involving a reductive step on the benzophenone intermediate before or after cyclization, or an alternative cyclization mechanism that does not proceed through an oxidative process. However, no enzymatic evidence for such a pathway currently exists.

Experimental Protocols

The search for this compound in natural sources would logically begin with methods established for the isolation of other secondary metabolites, particularly xanthones, from plant or fungal matrices.

General Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of targeted phytochemicals, which would be applicable to the search for this compound.

Caption: A standard workflow for the isolation of natural products.

Detailed Methodology: Isolation of Xanthones from Calophyllum spp.

This protocol is adapted from methodologies used for the successful isolation of xanthones from Calophyllum species and represents a robust starting point for investigating the presence of this compound.

1. Plant Material Collection and Preparation:

-

Collect the stem bark of the target species (e.g., Calophyllum canum).

-

Air-dry the plant material in the shade for 2-3 weeks until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, at room temperature (3 x 3 L for each solvent, 72 hours per solvent).

-

Concentrate the filtrates for each solvent under reduced pressure using a rotary evaporator to obtain the respective crude extracts.

3. Chromatographic Fractionation and Purification:

-

Subject the ethyl acetate extract, which is often rich in phenolic compounds like xanthones, to vacuum liquid chromatography (VLC) on a silica gel column.

-

Elute the VLC column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol, to yield several fractions.

-

Analyze the fractions by thin-layer chromatography (TLC) and pool those with similar profiles.

-

Further purify the fractions containing compounds of interest using repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification of individual compounds can be achieved by preparative high-performance liquid chromatography (HPLC).

4. Structure Elucidation:

-

Determine the structures of the isolated pure compounds using spectroscopic techniques, including:

-

UV-Vis Spectroscopy: To identify the chromophore system.

-

FT-IR Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, COSY, HSQC, and HMBC experiments to establish the complete chemical structure and stereochemistry.

-

Analytical Methods for Detection of this compound

Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) would be a primary analytical tool for the detection of this compound in complex natural extracts, such as essential oils or less polar fractions.

GC-MS Analysis Protocol Outline:

-

Sample Preparation: The crude extract or a fraction would be dissolved in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

-

Separation: The components of the mixture are separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points.

-

Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries (e.g., NIST, Wiley) for identification. The presence of a peak with a retention time and mass spectrum matching that of an authentic standard of this compound would provide strong evidence for its presence.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question. While its oxidized relatives, the xanthones, are widespread in certain plant and fungal taxa, the non-ketonic parent compound has yet to be discovered in nature. This guide has provided a framework for addressing this knowledge gap by outlining the natural sources of related compounds, detailing the established biosynthetic pathway of the xanthone core, and presenting robust experimental protocols for the isolation and characterization of xanthene-type molecules.

Future research in this area should focus on:

-

Targeted screening: Employing sensitive analytical techniques like GC-MS and LC-MS to screen extracts from plant families known to produce xanthones (e.g., Calophyllaceae, Gentianaceae) and diverse fungal strains for the presence of this compound.

-

Biosynthetic gene cluster analysis: Genomic analysis of xanthone-producing organisms may reveal novel enzymatic pathways that could lead to the formation of non-ketonic xanthenes.

-

Synthesis and biological evaluation: The synthesis of this compound and its derivatives for biological screening is crucial to understand their potential pharmacological relevance and to provide analytical standards for natural product screening.

By leveraging the extensive knowledge of xanthone chemistry and biology, researchers are well-equipped to explore the possibility of this compound as a novel natural product and to unlock the potential of this and other simple xanthene derivatives in drug discovery and development.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New and antifungal xanthones from Calophyllum caledonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ir.uitm.edu.my [ir.uitm.edu.my]

- 6. Antibacterial Secondary Metabolites from Marine-Derived Fungus Aspergillus sp. IMCASMF180035 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unito.it [iris.unito.it]

An In-depth Technical Guide to the Health and Safety of Handling 2-Methyl-9H-xanthene

Hazard Assessment and Identification

Due to the absence of specific toxicological data for 2-Methyl-9H-xanthene, a precautionary approach is mandatory. The hazard profile must be inferred from its parent structure, 9H-Xanthene, and other derivatives. The parent compound, 9H-Xanthene, is classified as a skin sensitizer.[1][2] Other xanthene-based compounds are known to cause skin and eye irritation. Therefore, it is prudent to assume that this compound may possess similar irritant and sensitizing properties.

1.1 Physicochemical Data

Specific, experimentally verified physical and chemical properties for this compound are not well-documented. The following table contains basic identifiers.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O | [3] |

| CAS Number | 6279-07-8 | [3] |

| GHS Classification | No data available | [3] |

1.2 Inferred Hazard Classification from Related Compounds

The following table summarizes the known hazards of the parent compound, 9H-Xanthene, which should be used as a basis for inferring the potential hazards of this compound.

| Compound | CAS Number | GHS Pictogram | Signal Word | Hazard Statements |

| 9H-Xanthene | 92-83-1 | GHS07 (Exclamation Mark) | Warning | H317 : May cause an allergic skin reaction.[1][2] |

Based on this data, the logical assumption is that this compound should be handled as, at minimum, a potential skin sensitizer and irritant.

Caption: Logical relationship of inferred hazards for this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the unknown nature of the compound, all work must be conducted under the assumption that the material is hazardous.[4] Standard operating procedures for novel chemicals with unknown hazards must be strictly followed.

2.1 Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][5]

-

Ventilation: The laboratory should be well-ventilated with readily accessible safety showers and eyewash stations.

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential.[6] The following should be considered the minimum requirement:

| PPE Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7] | To prevent skin contact, irritation, and potential sensitization.[6] |

| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[4][7] | To protect eyes from splashes of solutions or contact with airborne particles.[7] |

| Body Protection | A buttoned, long-sleeved laboratory coat. Chemical-resistant apron for larger quantities.[8] | To protect skin and clothing from contamination. |

| Respiratory | Not generally required if work is confined to a fume hood. If there's a risk of aerosol generation outside of a hood, a risk assessment should be performed to determine if an N95 or higher-level respirator is needed.[7][8] | To prevent inhalation of airborne particles. |

Storage and Disposal

3.1 Storage Proper storage is crucial to maintain chemical integrity and prevent accidental exposure.

-

Store in a tightly sealed, clearly labeled container. The label must indicate the chemical name and state "Warning: Hazards Not Fully Known".[4][9]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

-

Utilize secondary containment to prevent the spread of material in case of a spill.[4]

3.2 Disposal

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of the chemical and any contaminated materials (e.g., gloves, wipes) in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in general waste.

Experimental Protocols and Workflows

Disclaimer: No specific experimental protocols for the handling of this compound were identified during the literature search. The following represents a generalized workflow for handling a research chemical with unknown toxicity.

Caption: General experimental workflow for safely handling a chemical of unknown toxicity.

Emergency Procedures

Be prepared for accidents before beginning any work.[5]

5.1 Spills

-

Treat any spill of this compound as a major spill.[4]

-

Evacuate the immediate area and notify colleagues and the laboratory supervisor.

-

If trained and equipped, contain the spill using appropriate absorbent materials. Avoid generating dust.

-

Prevent the material from entering drains.

5.2 Exposures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

- 1. Xanthene | C13H10O | CID 7107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xanthene - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. twu.edu [twu.edu]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. falseguridad.com [falseguridad.com]

- 7. trimaco.com [trimaco.com]

- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 9. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]

Unlocking the Potential of 2-Methyl-9H-xanthene: A Technical Guide to Future Research

For Immediate Release

Shanghai, China – November 2, 2025 – Often overshadowed by its more complex derivatives, 2-Methyl-9H-xanthene presents a foundational scaffold ripe for exploration in medicinal chemistry, materials science, and chemical biology. This in-depth technical guide outlines promising, yet underexplored, research avenues for this compound, offering a roadmap for scientists and drug development professionals to unlock its latent potential. While specific research on this compound is limited, the well-documented and diverse activities of the broader xanthene class provide a strong rationale for its investigation.

Introduction to this compound

This compound is a tricyclic aromatic ether with the molecular formula C₁₄H₁₂O. Its structure consists of a central pyran ring fused to two benzene rings, with a methyl group substituted at the 2-position. This relatively simple structure serves as a versatile starting point for the synthesis of a wide array of more complex molecules. The xanthene core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and fluorescent dyes.[1][2] The methyl group at the 2-position offers a subtle yet potentially significant modification to the electronic and steric properties of the xanthene nucleus, which could be exploited for novel applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6279-07-8 | [3] |

| Molecular Formula | C₁₄H₁₂O | [3] |

| Molecular Weight | 196.24 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents (predicted) | [2] |

Potential Research Areas

The research potential of this compound can be systematically explored in three key areas: Medicinal Chemistry, Materials Science, and as a Chemical Probe.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The xanthene nucleus is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antiviral, anti-inflammatory, anticancer, and antidiabetic properties.[4][5] The 2-methyl substitution provides a unique starting point for the design of new drug candidates.

2.1.1. Synthesis of Novel Derivatives:

A primary research focus should be the synthesis of a diverse library of compounds derived from this compound. The methyl group can influence the regioselectivity of further substitutions on the aromatic rings, potentially leading to novel isomers with distinct biological activities. Key synthetic strategies could include:

-

Electrophilic Aromatic Substitution: Halogenation, nitration, and Friedel-Crafts reactions to introduce functional groups on the benzene rings.

-

Functionalization of the 9-position: Introduction of various substituents at the methylene bridge, a position known to be critical for the biological activity of many xanthene derivatives.[6]

-

Oxidation to Xanthone: Conversion to 2-Methyl-9H-xanthen-9-one opens up another avenue for derivatization, as xanthones are also a well-established class of bioactive compounds.[7]

2.1.2. Screening for Biological Activity:

The synthesized library of this compound derivatives should be subjected to a battery of biological screens to identify lead compounds. Based on the known activities of the xanthene class, the following areas are of high interest:

-

Anticancer Activity: Screening against a panel of cancer cell lines to identify compounds with cytotoxic or cytostatic effects. Mechanistic studies could explore pathways such as apoptosis induction or cell cycle arrest.

-

Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi, including drug-resistant strains.

-

Antiviral Activity: Screening for efficacy against various viruses.

-

Enzyme Inhibition: Targeting specific enzymes implicated in disease, such as kinases, proteases, or oxidoreductases.

Caption: Workflow for Medicinal Chemistry Exploration.

Materials Science: Building Blocks for Functional Materials

Xanthene derivatives are well-known for their photophysical properties, making them valuable components in fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs).[8][9][10] The introduction of a methyl group in this compound can subtly tune these properties.

2.2.1. Photophysical Characterization:

A fundamental research step is the thorough characterization of the absorption and emission properties of this compound and its derivatives. This would involve:

-

UV-Vis and Fluorescence Spectroscopy: To determine the absorption and emission maxima, quantum yields, and Stokes shifts in various solvents.[9]

-

Time-Resolved Fluorescence Spectroscopy: To measure fluorescence lifetimes.

-

Computational Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide insights into the electronic structure and excited state properties.[11]

Table 2: Hypothetical Photophysical Data for a Novel this compound Derivative

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Hexane | 350 | 380 | 0.15 |

| Dichloromethane | 355 | 390 | 0.25 |

| Acetonitrile | 358 | 400 | 0.35 |

| Methanol | 360 | 410 | 0.40 |

2.2.2. Development of Novel Materials:

Based on its photophysical properties, this compound could be a building block for:

-

Fluorescent Probes: Derivatization with specific recognition moieties could lead to sensors for metal ions, pH, or biologically relevant molecules.

-

Organic Light-Emitting Diodes (OLEDs): Incorporation into polymer backbones or as dopants in emissive layers of OLED devices.[12]

-

Advanced Polymers: Synthesis of polymers containing the this compound unit could yield materials with tailored optical and electronic properties.[12]

Caption: Research Pathways in Materials Science.

Chemical Probes and Biological Imaging

The inherent fluorescence of many xanthene derivatives makes them excellent candidates for use as chemical probes in biological systems.[11] this compound can serve as a core structure for the development of novel imaging agents.

2.3.1. Design of Targeted Probes:

By attaching specific ligands, derivatives of this compound could be designed to target:

-

Specific Organelles: For example, mitochondria or the endoplasmic reticulum.

-

Enzymes: Probes that become fluorescent upon interaction with a particular enzyme.

-

Biomolecules: Probes that bind to specific proteins or nucleic acid structures.

2.3.2. In Vitro and In Vivo Imaging:

Promising probes would be evaluated for their utility in:

-

Cellular Imaging: Using fluorescence microscopy to visualize biological processes in living cells.

-

In Vivo Imaging: Potentially in small animal models to track biological events in a whole-organism context.

Experimental Protocols

General Synthesis of 12-Aryl-tetrahydrobenzo[α]xanthen-11-ones (as an example of derivatization)

This protocol describes a general method for the one-pot, three-component synthesis of xanthene derivatives, which could be adapted for precursors of this compound.[6]

-

Reactants: A mixture of an appropriate aldehyde (1 mmol), β-naphthol (1 mmol), and dimedone (1 mmol) is prepared.

-

Catalyst: A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added.

-

Solvent: The reaction is typically carried out in a suitable solvent such as ethanol or under solvent-free conditions.

-

Reaction Conditions: The mixture is refluxed or stirred at an elevated temperature for a specified period.

-

Work-up: The reaction mixture is cooled, and the solid product is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent.

Protocol for Photophysical Measurements

-

Sample Preparation: Solutions of the this compound derivative are prepared in various spectroscopic-grade solvents at a concentration of approximately 10⁻⁵ to 10⁻⁶ M.

-

UV-Vis Absorption: Absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer.

-

Fluorescence Emission: Emission spectra are recorded on a spectrofluorometer, with the excitation wavelength set at the absorption maximum.

-

Quantum Yield Determination: The fluorescence quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

Conclusion

This compound represents a largely untapped resource in chemical research. Its simple, yet versatile, structure provides a foundation for the development of novel compounds with significant potential in medicine and materials science. The proposed research areas, grounded in the extensive literature on the broader xanthene class, offer a clear and compelling path forward for researchers to explore and exploit the full potential of this intriguing molecule. The systematic synthesis, screening, and characterization of this compound and its derivatives are poised to yield exciting discoveries and valuable intellectual property.

References

- 1. Xanthene | C13H10O | CID 7107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xanthene - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Photophysical Properties of a Novel Xanthene Dye [pccc.icrc.ac.ir]

- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. goums.ac.ir [goums.ac.ir]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Methyl-9H-xanthene and its Role in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-9H-xanthene, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established principles of xanthene chemistry with data from closely related analogues to present a thorough and practical resource.

Core Properties of this compound

This compound belongs to the xanthene class of oxygen-containing heterocycles. The core xanthene structure is a dibenzo[b,e]pyran system. The properties of this compound are influenced by this tricyclic framework and the methyl substituent on one of the aromatic rings.

| Property | Value | Source |

| CAS Number | 6279-07-8 | [1] |

| Molecular Formula | C₁₄H₁₂O | [1] |

| Molecular Weight | 196.25 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | General knowledge |

| Solubility | Predicted: Soluble in organic solvents like ethanol, acetone, and dichloromethane | General knowledge |

Synthesis of this compound

The most direct and common method for the synthesis of 9H-xanthene derivatives is the reduction of the corresponding 9-xanthone (9H-xanthen-9-one). Therefore, the synthesis of this compound is anticipated to proceed via the reduction of 2-methyl-9H-xanthen-9-one. Two classical and effective methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

DOT Script for Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Clemmensen Reduction (Representative)

The Clemmensen reduction utilizes amalgamated zinc and hydrochloric acid to reduce ketones to alkanes.[2][3] This method is suitable for substrates that are stable in strongly acidic conditions.

Materials:

-

2-methyl-9H-xanthen-9-one

-

Zinc dust

-

Mercuric chloride (HgCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Zinc Amalgam: In a flask, zinc dust (20 equivalents) is washed with a 5% aqueous HCl solution to remove surface oxides. The acid is decanted, and the zinc is treated with a 5% aqueous solution of mercuric chloride for 5 minutes with occasional swirling. The solution is decanted, and the amalgamated zinc is washed with water, followed by ethanol and then ether. The amalgam should be used immediately.

-

Reaction Setup: The freshly prepared zinc amalgam is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Toluene (as a co-solvent to dissolve the starting material) and a small amount of water are added.

-

Reduction: A solution of 2-methyl-9H-xanthen-9-one (1 equivalent) in toluene is added to the flask. Concentrated hydrochloric acid (30 equivalents) is added portion-wise through the dropping funnel over a period of 1-2 hours while the mixture is heated to reflux.

-

Work-up: After the addition of acid is complete, the reaction mixture is refluxed for an additional 4-6 hours, or until the reaction is complete (monitored by TLC). The mixture is then cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent.

-

Purification: The combined organic extracts are washed with water, then with a saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Experimental Protocol: Wolff-Kishner Reduction (Representative)

The Wolff-Kishner reduction is an alternative method that employs basic conditions, making it suitable for acid-sensitive substrates.[4] The Huang-Minlon modification is a commonly used one-pot procedure.[5]

Materials:

-

2-methyl-9H-xanthen-9-one

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

-

Diethylene glycol or triethylene glycol (high-boiling solvent)

-

Water

-

Hydrochloric acid (for neutralization)

-

Ether or dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, 2-methyl-9H-xanthen-9-one (1 equivalent), potassium hydroxide (4 equivalents), and diethylene glycol are mixed. Hydrazine hydrate (3-5 equivalents) is then added.

-

Hydrazone Formation: The mixture is heated to 100-130 °C for 1-2 hours to allow for the formation of the hydrazone. During this time, the water and excess hydrazine can be distilled off.

-

Decomposition: The temperature of the reaction mixture is then raised to 190-200 °C and maintained for 3-4 hours to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.

-

Work-up: The reaction mixture is cooled to room temperature and diluted with water. The mixture is then acidified with dilute hydrochloric acid and extracted with ether or dichloromethane.

-

Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure.

-

Final Purification: The crude this compound can be purified by recrystallization or column chromatography as described for the Clemmensen reduction.

Spectroscopic Characterization (Predicted)

| Spectroscopic Data (Predicted) | |

| ¹H NMR (in CDCl₃) | * Methyl Protons: A singlet around δ 2.3-2.5 ppm. * Methylene Protons (C9): A singlet around δ 4.0 ppm. * Aromatic Protons: A complex multiplet pattern in the range of δ 6.9-7.3 ppm. The protons on the methylated ring will show distinct splitting patterns influenced by the methyl group. |

| ¹³C NMR (in CDCl₃) | * Methyl Carbon: A signal around δ 20-22 ppm. * Methylene Carbon (C9): A signal around δ 30-35 ppm. * Aromatic Carbons: Multiple signals in the range of δ 115-155 ppm. The carbon bearing the methyl group will be shifted downfield. |

| Mass Spectrometry (EI) | * Molecular Ion (M⁺): An intense peak at m/z = 196. * Major Fragments: Loss of a hydrogen atom to give a stable xanthenyl cation at m/z = 195. Other fragments corresponding to the cleavage of the xanthene ring system. |

Role in Organic Chemistry and Drug Development

The xanthene scaffold is a "privileged structure" in medicinal chemistry, meaning it is a framework that can be derivatized to interact with a variety of biological targets.[6] Xanthene derivatives have been reported to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[7]

The introduction of a methyl group to the xanthene core, as in this compound, can influence its biological activity through several mechanisms:

-

Steric Effects: The methyl group can influence the binding of the molecule to its biological target.

-

Electronic Effects: The electron-donating nature of the methyl group can alter the electron density of the aromatic system, which can affect its reactivity and interactions with biological macromolecules.

-

Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Biological Activities

While specific biological data for this compound is not available, studies on other methyl-substituted xanthene derivatives provide insights into its potential therapeutic applications.

| Biological Activity | Methylated Xanthene Derivative | Key Findings | Reference |

| Anticancer | N-substituted 14-aryl-14H-dibenzo[a,j]xanthene-3,11-dicarboxamides | Showed strong inhibitory activity on human hepatocellular carcinoma cell lines. | [1] |

| Antimicrobial | Xanthene sulfonamide and carboxamide derivatives | Displayed effective antimicrobial activity against a series of bacteria and fungi. | [8] |

| Antioxidant | 4-methyl-8-hydroxylpsoralen (a xanthotoxol derivative) | The methyl group was found to attenuate the antioxidant effectiveness in radical-induced DNA oxidation. | [2] |

DOT Script for Biological Screening Workflow

Caption: A hypothetical workflow for the biological evaluation of this compound.

Conclusion

This compound is a derivative of the medicinally important xanthene scaffold. While direct experimental data for this specific compound is limited, its synthesis can be reliably achieved through the reduction of 2-methyl-9H-xanthen-9-one using established methods like the Clemmensen or Wolff-Kishner reductions. Based on the extensive research on related xanthene derivatives, this compound holds potential for further investigation as a lead compound in drug discovery programs, particularly in the areas of anticancer and antimicrobial research. Further synthetic and biological studies are warranted to fully elucidate its chemical reactivity and therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. goums.ac.ir [goums.ac.ir]

- 8. 6279-07-8|this compound|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-9H-xanthene from 2-Aryloxybenzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2-Methyl-9H-xanthene, a valuable scaffold in medicinal chemistry and materials science. The primary synthetic route detailed is the intramolecular reductive cyclization of 2-aryloxybenzaldehydes. This method offers a metal-free and efficient pathway to obtaining the target xanthene derivative.

Introduction

Xanthene and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. They are also utilized as fluorescent dyes and in laser technologies. The synthesis of specific xanthene derivatives, such as this compound, is of significant interest for the development of novel therapeutic agents and functional materials. The protocol outlined below is based on a metal-free reductive cyclization strategy, which presents advantages in terms of cost, environmental impact, and ease of work-up.[1][2]

Reaction Principle

The synthesis of this compound from 2-(p-tolyloxy)benzaldehyde proceeds via an intramolecular electrophilic aromatic substitution followed by a reduction step. In the presence of a phosphorous acid and iodine system, the aldehyde is activated, facilitating the cyclization onto the electron-rich aromatic ring of the aryloxy moiety. The resulting intermediate is then reduced in situ to afford the final 9H-xanthene product.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of xanthene derivatives from 2-aryloxybenzaldehydes using a phosphorous acid/iodine system. While specific data for this compound is not extensively published, the data for analogous structures provides a strong predictive framework for expected outcomes.

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Phenoxybenzaldehyde | H₃PO₃, I₂ | DCE | 80 | 12 | 99 | [2] |

| 2-(4-Methoxyphenoxy)benzaldehyde | H₃PO₃, I₂ | DCE | 80 | 12 | 95 | [2] |

| 2-(4-Chlorophenoxy)benzaldehyde | H₃PO₃, I₂ | DCE | 80 | 12 | 92 | [2] |

DCE: 1,2-Dichloroethane

Experimental Protocol

This protocol details the synthesis of this compound from 2-(p-tolyloxy)benzaldehyde.

Materials:

-

2-(p-tolyloxy)benzaldehyde

-

Phosphorous acid (H₃PO₃)

-

Iodine (I₂)

-

1,2-Dichloroethane (DCE)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

Caption: General experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(p-tolyloxy)benzaldehyde (1.0 mmol), phosphorous acid (2.5 mmol), and iodine (0.7 mmol).

-

Solvent Addition: Add 1,2-dichloroethane (0.2 M solution with respect to the aldehyde).

-

Reaction: Stir the mixture at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

-

-

Characterization:

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

1,2-Dichloroethane is a toxic and flammable solvent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Iodine is corrosive and can cause stains. Avoid contact with skin and clothing.

-

Phosphorous acid is corrosive. Handle with care.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. The metal-free conditions make this an attractive approach for applications where metal contamination is a concern. The methodology is expected to be scalable and applicable to the synthesis of a variety of substituted xanthene derivatives. Further optimization of reaction conditions may be necessary to achieve the highest possible yields for specific substrates.

References

Application Notes and Protocols for the Synthesis of 2-Methyl-9H-xanthene

Abstract

This document provides a detailed, step-by-step laboratory protocol for the synthesis of 2-Methyl-9H-xanthene, a valuable heterocyclic compound for research and development in medicinal chemistry and materials science. The primary synthetic route described herein is the deoxygenation of the commercially available precursor, 2-methyl-9H-xanthen-9-one. Two robust and widely applicable reduction methods are presented: the Wolff-Kishner reduction (specifically the Huang-Minlon modification) and the Clemmensen reduction. This protocol is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction

Xanthene and its derivatives are an important class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional materials. Their unique photophysical properties have led to their use as fluorescent dyes and probes. In the realm of medicinal chemistry, the xanthene scaffold is a privileged structure found in numerous compounds with a wide range of therapeutic activities. This compound serves as a key intermediate for the synthesis of more complex molecular architectures.

The synthesis of this compound is most conveniently achieved through the reduction of the corresponding ketone, 2-methyl-9H-xanthen-9-one. This application note details two effective methods for this transformation: the basic-media Wolff-Kishner reduction and the acidic-media Clemmensen reduction. The choice between these methods will depend on the stability of any other functional groups present in more complex substrates, though for the synthesis of the parent this compound, both are highly effective.

Synthetic Pathways

The overall synthetic transformation is the reduction of the carbonyl group at the 9-position of the xanthene core to a methylene group.

Caption: Synthetic routes for this compound from 2-methyl-9H-xanthen-9-one.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Hydrazine hydrate is highly toxic and corrosive. Concentrated hydrochloric acid is corrosive. Handle these reagents with extreme care.

Method A: Wolff-Kishner Reduction (Huang-Minlon Modification)

This method is performed under basic conditions and is suitable for substrates that are sensitive to strong acids. The Huang-Minlon modification is a one-pot procedure that is generally high-yielding.[1][2][3]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Methyl-9H-xanthen-9-one | ≥98% | Commercial Source |

| Hydrazine hydrate (85%) | Reagent Grade | Commercial Source |

| Potassium hydroxide (KOH) | ACS Reagent, ≥85% | Commercial Source |

| Diethylene glycol | Anhydrous, 99.8% | Commercial Source |

| Deionized water | - | In-house |

| Diethyl ether | Anhydrous | Commercial Source |

| Hydrochloric acid (2 M) | - | In-house |

| Saturated sodium chloride solution (Brine) | - | In-house |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercial Source |

Equipment:

-

Round-bottom flask (100 mL) with a reflux condenser and a distillation head

-

Heating mantle with a magnetic stirrer and stir bar

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-9H-xanthen-9-one (5.0 g, 23.8 mmol), potassium hydroxide (4.0 g, 71.3 mmol), and diethylene glycol (50 mL).

-

Hydrazone Formation: Add hydrazine hydrate (85%, 3.5 mL, 59.5 mmol) to the mixture. Heat the reaction mixture to reflux (approximately 120-130 °C) for 1.5 hours to ensure the complete formation of the hydrazone.[1][2]

-

Water Removal: After the initial reflux, replace the reflux condenser with a distillation head. Increase the temperature to allow for the distillation of water and excess hydrazine hydrate. Continue distillation until the temperature of the reaction mixture reaches 200-205 °C.[3]

-

Reduction: Once the temperature has stabilized, reattach the reflux condenser and continue to heat the mixture at reflux for an additional 4 hours. The evolution of nitrogen gas should be observed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with 2 M hydrochloric acid (50 mL) to remove any remaining hydrazine, followed by deionized water (50 mL), and finally with saturated sodium chloride solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol or hexane to afford pure this compound as a solid.

Method B: Clemmensen Reduction

This method is performed under strongly acidic conditions and is an alternative to the Wolff-Kishner reduction. It is particularly effective for aryl-alkyl ketones.[4][5]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Methyl-9H-xanthen-9-one | ≥98% | Commercial Source |

| Zinc powder (<10 µm) | Reagent Grade | Commercial Source |

| Mercuric chloride (HgCl₂) | ACS Reagent | Commercial Source |

| Hydrochloric acid (concentrated, 37%) | ACS Reagent | Commercial Source |

| Toluene | Anhydrous | Commercial Source |

| Deionized water | - | In-house |

| Dichloromethane (DCM) | ACS Grade | Commercial Source |

| Saturated sodium bicarbonate solution | - | In-house |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercial Source |

Equipment:

-

Round-bottom flask (250 mL) with a reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Step-by-Step Procedure:

-